molecular formula C22H19NO4 B5213032 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methoxyphenyl)acetamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B5213032
M. Wt: 361.4 g/mol
InChI Key: JIWWBMGKTVYFKC-UHFFFAOYSA-N
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic compounds containing a furan ring fused to two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of 2-methoxydibenzo[b,d]furan: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acetamide group: This step involves the reaction of 2-methoxydibenzo[b,d]furan with 4-methoxyphenylacetic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl or carbonyl derivatives.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be employed depending on the desired substitution.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methoxyphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The methoxy and acetamide groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-3-methoxyphenyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(2-methoxyphenyl)acetamide: Lacks the dibenzofuran moiety.

    N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide: Lacks the 4-methoxyphenyl group.

Uniqueness

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of both the dibenzofuran and 4-methoxyphenylacetamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-25-15-9-7-14(8-10-15)11-22(24)23-18-13-20-17(12-21(18)26-2)16-5-3-4-6-19(16)27-20/h3-10,12-13H,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWWBMGKTVYFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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